N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a difluorophenyl group, a pyrrolidine ring, and a methylpyridinyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,6-difluoroaniline: This intermediate is synthesized through the fluorination of aniline using fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride.
Formation of 2,6-difluorophenyl isocyanate: The 2,6-difluoroaniline is then reacted with phosgene or a phosgene substitute to form the corresponding isocyanate.
Synthesis of 3-((5-methylpyridin-2-yl)oxy)pyrrolidine: This intermediate is prepared by reacting 5-methyl-2-pyridinol with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reaction: Finally, the 2,6-difluorophenyl isocyanate is coupled with 3-((5-methylpyridin-2-yl)oxy)pyrrolidine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide: shares structural similarities with other compounds containing difluorophenyl, pyrrolidine, and pyridinyl groups.
This compound: can be compared with compounds such as this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-5-6-15(20-9-11)24-12-7-8-22(10-12)17(23)21-16-13(18)3-2-4-14(16)19/h2-6,9,12H,7-8,10H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEUNTLWKNURQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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